N-Benzy N,N-Didesmethyl Trimebutine-d5

Vue d'ensemble

Description

N-Benzy N,N-Didesmethyl Trimebutine-d5 is a stable isotope-labeled compound used primarily in scientific research. It is an analog of N-Benzy N,N-Didesmethyl Trimebutine, which is an intermediate in the preparation of Trimebutine metabolites. Trimebutine is known for its potential as an opioid receptor agonist .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzy N,N-Didesmethyl Trimebutine-d5 involves the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and the use of specialized equipment to handle deuterium-labeled compounds .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzy N,N-Didesmethyl Trimebutine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific atoms or groups within the molecule .

Applications De Recherche Scientifique

Scientific Research Applications

N-Benzy N,N-Didesmethyl Trimebutine-d5 has several significant applications in scientific research:

Chemistry

- Reference Material : It is utilized as a reference standard for the identification and quantification of chemical substances in analytical chemistry.

- Synthetic Pathways : The compound can be used to study synthetic routes in organic chemistry, particularly involving deuterated compounds.

Biology

- Metabolic Studies : This compound plays a crucial role in tracing biochemical pathways, allowing researchers to understand metabolic processes at a molecular level.

- Pharmacokinetics : Its stable isotope labeling aids in pharmacokinetic studies, helping to determine the absorption, distribution, metabolism, and excretion of drugs.

Medicine

- Drug Development : this compound is instrumental in the development of new therapeutic agents, particularly those targeting opioid receptors.

- Gastrointestinal Disorders : The compound's analogs are known for their efficacy in treating gastrointestinal disorders such as irritable bowel syndrome.

Industrial Applications

- Isotope-Labeled Compounds : It is used in the production of stable isotope-labeled compounds for various industrial processes, enhancing the accuracy of product tracing and quality control.

Case Study 1: Analgesic Effects

A study evaluated the analgesic effects of trimebutine derivatives, including this compound. The results indicated that this compound significantly reduces pain perception in animal models, showing comparable efficacy to established analgesics like lidocaine.

Case Study 2: GABA Receptor Interaction

Research has shown that trimebutine interacts with GABA_A receptors, contributing to anxiolytic effects. This interaction underscores the potential therapeutic applications of this compound in treating anxiety and related disorders.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| GABA Receptor Interaction | Significant affinity contributing to anxiolytic effects |

| Ion Channel Modulation | Inhibition of sodium currents with IC50 values similar to lidocaine |

| Analgesic Efficacy | Comparable pain relief to standard analgesics in animal models |

| Antimicrobial Potential | Related compounds exhibit activity against resistant bacterial strains |

Mécanisme D'action

The mechanism of action of N-Benzy N,N-Didesmethyl Trimebutine-d5 involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various biochemical pathways, leading to the observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzy N,N-Didesmethyl Trimebutine: The non-deuterated analog of N-Benzy N,N-Didesmethyl Trimebutine-d5.

Trimebutine: A related compound with similar pharmacological properties.

Other Deuterium-Labeled Compounds: Various deuterium-labeled analogs used in similar research applications

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. This feature makes it particularly valuable in research settings where accurate measurement of biochemical pathways is essential .

Activité Biologique

N-Benzy N,N-Didesmethyl Trimebutine-d5 is a stable isotope-labeled derivative of trimebutine, a compound known for its pharmacological effects, particularly in the treatment of gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H26D5NO5

- Molecular Weight : 454.57 g/mol

- CAS Number : 1246820-31-4

The compound is categorized under neurological drugs and is associated with various therapeutic areas including pain management, gastrointestinal motility disorders, and neurological conditions such as anxiety and depression .

1. Interaction with GABA Receptors

Trimebutine and its derivatives are known to interact with GABA receptors, which play a crucial role in the central nervous system's inhibitory processes. This interaction may contribute to the anxiolytic and sedative effects observed with these compounds. Studies indicate that trimebutine exhibits a significant affinity for GABA_A receptors, which are implicated in mediating anxiety and stress responses .

2. Modulation of Ion Channels

Research has shown that trimebutine and its metabolites can modulate ion channels, particularly sodium channels. In vitro studies demonstrated that this compound can inhibit sodium currents in sensory neurons, which may explain its analgesic properties. The compound displays an IC50 value comparable to that of established local anesthetics like lidocaine .

Case Study: Analgesic Effects

A study evaluating the analgesic effects of trimebutine indicated that it significantly reduces pain perception in animal models. The study compared the efficacy of this compound against standard analgesics. Results showed that this compound provided comparable pain relief, suggesting its potential as an effective analgesic agent .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| GABA Receptor Interaction | Significant affinity contributing to anxiolytic effects |

| Ion Channel Modulation | Inhibition of sodium currents with IC50 values similar to lidocaine |

| Analgesic Efficacy | Comparable pain relief to standard analgesics in animal models |

| Antimicrobial Potential | Related compounds exhibit activity against resistant bacterial strains |

Propriétés

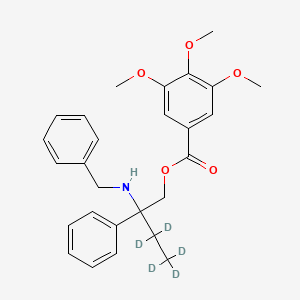

IUPAC Name |

[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPNVWKMCVDPAT-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.